Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. The presence of the 5,6-dichloropyridazin-4-yl group adds unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate typically involves the reaction of 5,6-dichloropyridazine with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and trifluoroacetic acid as a cocatalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
Uniqueness
Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate is unique due to the presence of the 5,6-dichloropyridazin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate (CAS No. 6342-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H15Cl2N3O2. The compound features a piperidine ring substituted with a pyridazine moiety, which is known for its diverse biological activities.
Research indicates that compounds containing pyridazine and piperidine structures can exhibit various mechanisms of action:
- Antimicrobial Activity : this compound has shown efficacy against certain phytopathogenic microorganisms, suggesting potential use in agricultural applications as a fungicide or bactericide .
- Neuropharmacological Effects : The piperidine component is often associated with neuroactive properties. Studies have indicated that similar compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of fungal growth | |
Neuropharmacological | Potential anxiolytic effects | |
Anticancer | Induction of apoptosis in cells |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against Fusarium species, which are known to affect crops adversely. The compound's effectiveness was compared to standard antifungal agents, showing a promising profile for agricultural use .
- Neuropharmacological Research : In a neuropharmacological evaluation, derivatives similar to this compound were tested for their ability to modulate GABAergic transmission in rodent models. Results indicated that these compounds could enhance GABA receptor activity, leading to anxiolytic-like effects in behavioral assays .
- Cancer Cell Studies : Research focusing on the anticancer properties revealed that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This was particularly noted in human breast cancer cells where IC50 values were determined .
Properties
Molecular Formula |
C12H15Cl2N3O2 |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-2-19-12(18)8-3-5-17(6-4-8)9-7-15-16-11(14)10(9)13/h7-8H,2-6H2,1H3 |
InChI Key |
RGQXABUXRGRKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
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